molecular formula C20H20N2O3 B5037539 2-methoxy-N-[(E)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

2-methoxy-N-[(E)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

Cat. No.: B5037539
M. Wt: 336.4 g/mol
InChI Key: OJTASLAITUIJAA-SAPNQHFASA-N
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Description

2-methoxy-N-[(E)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl ring, and an enamine linkage, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(E)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the reaction between N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(E)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2-methoxy-N-[(E)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(E)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell proliferation . This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions like rheumatoid arthritis and neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[(E)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable subject for further research and potential therapeutic development .

Properties

IUPAC Name

2-methoxy-N-[(E)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-13-21-20(24)17(14-15-9-5-4-6-10-15)22-19(23)16-11-7-8-12-18(16)25-2/h3-12,14H,1,13H2,2H3,(H,21,24)(H,22,23)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTASLAITUIJAA-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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